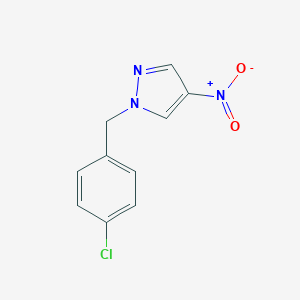

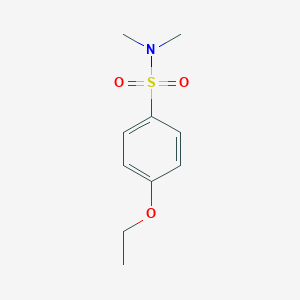

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

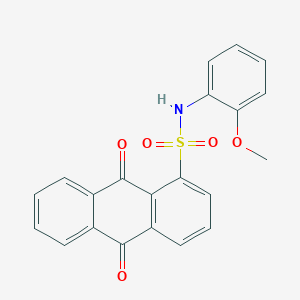

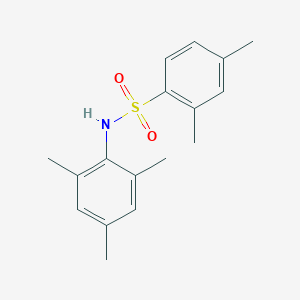

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is a heterocyclic organic compound that is used as an intermediate in the synthesis of a variety of compounds, including drugs and agrochemicals. It is a colorless, crystalline solid with a molecular weight of 253.61 g/mol. This compound has been extensively studied for its chemical and biological properties, and has been found to have a wide range of applications in the fields of drug synthesis and agrochemical research.

科学的研究の応用

Therapeutic Applications of Pyrazolines

Pyrazolines, including 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, have been identified as compounds with a wide range of pharmacological effects. Research highlights the versatility of pyrazoline derivatives, which have been shown to possess antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. Further pharmacological effects include antiepileptic, antitrypanosomal, antiviral activities, and more. The diversity of biological activities stems from the structural adaptability of pyrazolines, enabling their application in various therapeutic contexts (Shaaban, Mayhoub, & Farag, 2012).

Anticancer Activity of Pyrazoline Derivatives

The exploration of pyrazoline derivatives, including this compound, in anticancer research has been substantial. Pyrazoline is recognized for its significant impact on anticancer activity, prompting extensive research to explore this moiety further. The structural characteristics of pyrazoline facilitate the synthesis of derivatives with potent biological effects, making it an attractive target for anticancer drug development (Ray et al., 2022).

Synthetic Strategies and Bioevaluation

The synthesis and bioevaluation of pyrazoline derivatives are critical for developing new pharmacological agents. Various synthetic methods have been utilized to prepare pyrazoline derivatives, demonstrating potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These findings underscore the importance of pyrazoline scaffolds in designing new compounds with diverse biological applications (Sheetal et al., 2018).

Advanced Synthesis Techniques

Research on the synthesis of pyrazoline derivatives has led to the development of novel synthetic strategies, including multicomponent reactions (MCRs). These methods have proven effective in creating biologically active molecules containing the pyrazoline moiety, showcasing antibacterial, anticancer, antifungal, and antioxidant properties. The advancements in synthetic techniques emphasize the pyrazoline scaffold's potential in pharmaceutical and medicinal chemistry, offering insights into the design of more effective biologically active compounds (Becerra, Abonía, & Castillo, 2022).

作用機序

Target of Action

Compounds with similar structures have shown promising broad-spectrum antibacterial activity against various pathogens such asPseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Proteus vulgaris .

Mode of Action

Benzylic compounds typically react via sn1 or sn2 pathways, depending on the degree of substitution . The compound’s interaction with its targets likely involves a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

It can be inferred that the compound may interfere with the normal functioning of the bacterial cells, leading to their death .

Pharmacokinetics

Similar compounds are known to be virtually insoluble in water but dissolve in most common organic solvents . These properties can impact the compound’s bioavailability and its ability to reach its targets.

Result of Action

Similar compounds have shown potent cytotoxicity against various human cancer cell lines . This suggests that 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole may also have significant cytotoxic effects.

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQFIHRRAOBNEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)

![Methyl 4-{[(9,10-dioxo-9,10-dihydro-1-anthracenyl)sulfonyl]amino}benzoate](/img/structure/B411108.png)

![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)

![Methyl 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411118.png)

![N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411125.png)

![6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B411127.png)